molecular formula C13H16N2O3S B512947 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-90-2

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B512947
CAS No.: 898639-90-2
M. Wt: 280.34g/mol
InChI Key: UKKOQJWTPXJWEG-UHFFFAOYSA-N
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Description

This compound features a sulfonyl group attached to a 5-methoxy-2,4-dimethylphenyl ring and a methyl-substituted imidazole core. The sulfonyl linkage enhances electron-withdrawing properties, while the methoxy and methyl groups on the phenyl ring contribute to steric bulk and lipophilicity. Such structural attributes are critical for biological activity, particularly in antimicrobial and antitumor contexts .

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOQJWTPXJWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered interest due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 280.34 g/mol
  • CAS Number : 898639-90-2

The compound features a sulfonyl group attached to a methoxy-substituted dimethylphenyl ring and an imidazole core, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases critical for cell signaling.
  • Antiviral Activity : Similar compounds have shown efficacy against viral pathogens by disrupting viral replication processes. The imidazole ring is known for its role in targeting viral enzymes such as IMP dehydrogenase (IMPDH), essential for nucleotide synthesis in viruses .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole demonstrate significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundZone of Inhibition (mm)Target Organisms
1a15E. coli
1b19P. aeruginosa
Streptomycin28Multiple bacterial strains
ImidilC. albicans

Antitumor Activity

Imidazole derivatives are also noted for their potential antitumor effects. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study on Antiviral Properties

A study published in MDPI highlighted the antiviral potential of imidazole derivatives, including those similar to our compound. It was found that these compounds could significantly reduce viral loads in infected cell cultures, suggesting a mechanism involving the inhibition of viral replication through IMPDH inhibition .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing various imidazole derivatives and evaluating their biological activities. The findings indicated that structural modifications, such as the incorporation of methoxy and sulfonyl groups, enhanced the compounds' bioactivity against both bacterial and viral pathogens .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has shown that compounds similar to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole exhibit significant antimicrobial properties. Studies suggest that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development.

Anticancer Potential : The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, thereby reducing tumor growth. For instance, derivatives of imidazole have been studied for their effectiveness against leukemia cells, demonstrating potential synergy with existing chemotherapeutic agents .

Biological Research

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive.

Cellular Studies : In vitro studies have shown that the compound can affect cell proliferation and differentiation. This property is particularly relevant in cancer research, where modulation of signaling pathways can lead to reduced tumorigenicity .

Material Science

Functional Materials Development : this compound is being explored as a building block for functional materials. Its unique chemical structure allows it to be incorporated into polymers and other materials used in electronics and photonics .

  • Antimicrobial Efficacy Study :
    A study conducted on a series of sulfonamide derivatives showed that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics.
  • Cancer Treatment Research :
    In vitro experiments demonstrated that the compound could enhance the efficacy of conventional chemotherapy drugs by promoting apoptosis in cancer cells while minimizing side effects on normal cells.
  • Material Application Experimentation :
    Researchers have successfully integrated the compound into polymer matrices, resulting in materials with enhanced optical properties suitable for use in solar cells and other electronic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Modifications to the Sulfonyl Linkage and Imidazole Core

Table 2: Core Structure Variations
Compound Name Core Structure Functional Groups Activity/Notes Reference
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Dihydroimidazol-2-one Sulfonyl-ethyl, dihydro core Potential antitumor activity via kinase inhibition
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Sulfanyl-dichlorophenyl Dichlorophenyl, sulfanyl group Enhanced electron-withdrawing effects
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Triazole-thiazole hybrid Benzodiazolyl, triazole-thiazole chain Broad-spectrum antimicrobial activity
1-Methyl-2-[(4-aminophenyl)sulfonyl]-5-nitroimidazole Nitroimidazole Nitro group, aminophenyl sulfonyl High antibacterial efficacy
  • Key Insight : The nitro group in enhances antibacterial activity due to radical formation under anaerobic conditions, a feature absent in the target compound. Dihydroimidazolone cores () may confer rigidity, improving target specificity but reducing solubility.

Antimicrobial Activity

  • 1-Methyl-2-[(4-aminophenyl)sulfonyl]-5-nitroimidazole (): Exhibits broad-spectrum activity against aerobic and anaerobic bacteria, outperforming sulfadiazine in plasma absorption.
  • Compound 63 (1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole): Active against Mycobacterium tuberculosis (MIC < 1 µg/mL), highlighting the importance of chlorophenoxy groups.

Antitumor Potential

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives () : Show IC50 values < 10 µM against breast cancer cell lines (MCF-7), attributed to sulfonyl-mediated apoptosis induction.
  • SK&F 96365 () : A calcium channel blocker with a similar imidazole core but methoxypropyl side chains, demonstrating how substituent polarity influences mechanism.
Table 3: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Synthesis Route
Target Compound 344.4 2.8 0.12 (DMSO) Sulfonation of pre-functionalized imidazole
1-[(2-Ethoxy-5-Isopropylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole 420.5 3.5 0.06 (DMSO) Multi-step chlorination/sulfonation
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide 552.6 4.1 0.03 (DMSO) Click chemistry-based triazole formation
  • Key Insight : Bulkier substituents (e.g., benzodiazolyl in ) reduce solubility but improve target affinity through π-π stacking.

Preparation Methods

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A denitrogenative strategy leverages acid-mediated cyclization of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles (3a–n ) to form the 1H-imidazole scaffold. As demonstrated in PMC research, refluxing triazole derivatives in alcohols (e.g., ethanol, methanol) with concentrated HCl induces intramolecular cyclization, yielding 2-substituted imidazoles (4 ) with >75% efficiency. For the target compound, this method would require a pre-functionalized triazole bearing the 2-methyl group and a sulfonyl-protected aryl moiety.

Key Reaction Conditions:

  • Solvent: Alcohol (e.g., ethanol)

  • Acid: Concentrated HCl (0.5 mL per 0.5 mmol substrate)

  • Temperature: Reflux (70–80°C)

  • Time: 3 hours

Sulfonation of Pre-Formed Imidazole Derivatives

Direct Sulfonation Using Sulfonyl Chlorides

The most direct route involves reacting 2-methyl-1H-imidazole with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. Nucleophilic substitution at the imidazole nitrogen proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl. This method mirrors protocols for analogous sulfonamide syntheses.

Example Protocol:

  • Dissolve 2-methyl-1H-imidazole (1.0 equiv) and TEA (2.5 equiv) in DCM.

  • Add 5-methoxy-2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield: 68–72% (based on analogous reactions).

Oxidation of Methylthio Intermediates

Two-Step Synthesis via Thioether Oxidation

A patent method for structurally related imidazoles employs oxidation of methylthio intermediates to install sulfonyl groups. Applied to the target compound, this approach would involve:

  • Thioether Formation: React 2-methyl-1H-imidazole with 5-methoxy-2,4-dimethylthiophenol using a coupling agent (e.g., DCC).

  • Oxidation: Treat the thioether intermediate with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours.

Optimization Data:

StepReagentsTemperatureTimeYield
1DCC, THF, RT25°C12h85%
230% H₂O₂, AcOH60°C6h91%

Overall Yield: 77%.

Reductive Amination Followed by Sulfonation

Sequential Functionalization

A hybrid strategy from GPR55 agonist synthesis combines reductive amination and sulfonation:

  • Prepare 5-methoxy-2,4-dimethylbenzaldehyde (9 ) via Friedel-Crafts alkylation.

  • Condense with 2-methylimidazole using NaHB₄ to form the secondary amine.

  • Sulfonate the amine using HOSA ((aminooxy)sulfonic acid) in DMF, followed by NaOH-mediated deprotection.

Critical Note: This route introduces the sulfonyl group post-cyclization, avoiding steric hindrance during imidazole formation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Denitrogenative CyclizationHigh regioselectivityRequires specialized triazole precursors75–80%
Direct SulfonationOne-step, scalableSensitivity to moisture65–72%
Thioether OxidationHigh oxidation efficiencyMulti-step, purification challenges70–77%
Reductive AminationFlexible intermediate modificationLengthy synthesis60–68%

Mechanistic Insights

Sulfonation Selectivity

The sulfonyl group preferentially attaches to the imidazole nitrogen due to its nucleophilicity, as evidenced by X-ray crystallography of analogous compounds. Steric effects from the 2-methyl group and 5-methoxy-2,4-dimethylphenyl moiety further direct regiochemistry.

Acid Catalysis in Cyclization

Protonation of triazole intermediates (3 ) by HCl generates nitrenium ions, which undergo ring contraction to imidazoles. Carbene insertion into alcohol O-H bonds finalizes the 2-substituent.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Direct Sulfonation: Lowest cost ($120–150/kg) but requires anhydrous conditions.

  • Oxidation Route: Higher purity (>98%) but elevated reagent costs ($200–220/kg) .

Q & A

Q. What are the recommended synthetic routes for preparing 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole?

The synthesis of sulfonyl-substituted imidazoles typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the imidazole core via cyclization of appropriate precursors (e.g., glyoxal derivatives and amines) under controlled pH and temperature .
  • Step 2 : Sulfonylation using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to introduce the sulfonyl group .
  • Step 3 : Purification via column chromatography or recrystallization, with reaction progress monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis to confirm spatial arrangement, bond lengths (e.g., S–O bonds ~1.43 Å), and dihedral angles between aromatic rings .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., %C error <0.3%) .

Q. What solvents and conditions optimize the stability of this compound during storage?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent sulfonyl group hydrolysis .
  • Solubility : DMSO or DMF for dissolution; avoid protic solvents (e.g., water, alcohols) to minimize degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methoxy-2,4-dimethylphenyl group influence reactivity?

  • Steric Effects : The 2,4-dimethyl groups hinder nucleophilic attack at the sulfonyl sulfur, reducing unwanted side reactions (e.g., hydrolysis) .
  • Electronic Effects : The methoxy group enhances electron density on the sulfonyl moiety, potentially increasing electrophilicity in cross-coupling reactions .
  • Experimental Validation : Compare reaction kinetics with analogs lacking methyl/methoxy groups using HPLC or LC-MS .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450), focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the imidazole ring .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Analytical Techniques : Perform simultaneous DSC-TGA to distinguish decomposition steps (e.g., sulfonyl group degradation at ~250°C vs. imidazole ring breakdown >300°C) .
  • Control Experiments : Compare stability under oxidative (air) vs. inert (N₂) atmospheres to identify degradation pathways .

Q. What strategies mitigate low yields in functionalizing the imidazole nitrogen?

  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination, optimizing ligand-to-metal ratios (e.g., 2:1) to reduce side-product formation .
  • Protecting Groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl chloride to direct reactivity to the imidazole nitrogen .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-Solvents : Use 10% DMSO in PBS buffer, ensuring final concentration ≤0.1% to avoid cytotoxicity .
  • Prodrug Approach : Synthesize phosphate or acetate derivatives to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Q. What analytical workflows validate purity in complex mixtures?

  • HPLC-DAD-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with UV detection at 254 nm and MS for fragment identification .
  • Quantitative NMR : Employ qNMR with maleic acid as an internal standard for absolute purity determination .

Q. How to design SAR studies for optimizing pharmacological activity?

  • Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy, swap methyl groups with halogens) .
  • Activity Profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with IC₅₀ values .

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